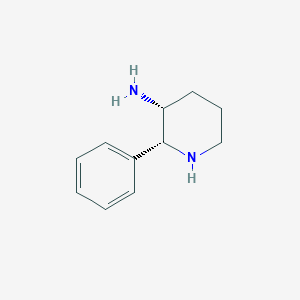

(2R,3R)-2-phenylpiperidin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis analysis involves retrosynthetic analysis, which is a technique for planning an organic synthesis by transforming a complex target molecule into simpler precursor structures .Molecular Structure Analysis

Molecular structure analysis involves determining the positions of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the mechanism of its reactions and identifying the products formed .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, optical activity, and reactivity .Aplicaciones Científicas De Investigación

An efficient method for the N-heterocyclization of primary amines with diols catalyzed by a CpIr complex was developed, including the asymmetric synthesis of (S)-2-phenylpiperidine (Fujita, Fujii, & Yamaguchi, 2004).

A study on enantiomerically pure (2S,3S)-2,3-epoxy-3-phenylpropanol anchored to Merrifield resins used for stereospecific ring-opening with secondary amines, leading to (2R,3R)-3-(dialkylamino)-2-hydroxy-3-phenylpropoxy resin ethers, was conducted (Vidal‐Ferran et al., 1998).

The stereoselective syntheses of (2S,3S)-3-hydroxypipecolic acid and (2R,3S)-2-hydroxymethylpiperidin-3-ol were achieved, highlighting key steps in the synthesis process (Kim, Ji, & Jung, 2006).

The synthesis of enantiopure (3S,5S)- and (3R,5R)-4-amino-3,5-dihydroxypiperidines from aminodiepoxides derived from serine, with total regioselectivity and high yields, was described (Concellón, Rivero, Rodríguez‐Solla, Concellón, Espana, García‐Granda, & Díaz, 2008).

A study on the synthesis of phenylpiperidine derivatives for their potential anti-inflammatory applications was conducted (Hicks, Smith, Williamson, & Day, 1979).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(2R,3R)-2-phenylpiperidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8,12H2/t10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMAFYNUQDLPBP-GHMZBOCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](NC1)C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R)-2-phenylpiperidin-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-bromo-2-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B1169596.png)

![1-[(5-chloro-2-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B1169601.png)

![3-[(1S)-1-hydroxyethyl]phenol](/img/structure/B1169602.png)